molecular formula C22H24N2O7S B569597 阿普米司特-d5 CAS No. 1258597-47-5

阿普米司特-d5

货号 B569597
CAS 编号: 1258597-47-5
分子量: 465.532
InChI 键: IMOZEMNVLZVGJZ-JVFKXMKASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Apremilast-d5 is a deuterium-labeled version of Apremilast . It is an orally available inhibitor of type-4 cyclic nucleotide phosphodiesterase (PDE-4) with an IC50 of 74 nM . Apremilast inhibits TNF-α release by lipopolysaccharide (LPS) with an IC50 of 104 nM .


Synthesis Analysis

The synthesis of Apremilast involves a new protocol using tert-butanesulfinamide as a chiral auxiliary . This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and Apremilast is obtained in an overall 56% yield and with 95.5% ee .


Molecular Structure Analysis

The molecular formula of Apremilast-d5 is C22H19D5N2O7S . The InChi code is InChI=1S/C22H24N2O7S/c1-5-31-19-11-14 (9-10-18 (19)30-3)17 (12-32 (4,28)29)24-21 (26)15-7-6-8-16 (23-13 (2)25)20 (15)22 (24)27/h6-11,17H,5,12H2,1-4H3, (H,23,25)/t17-/m1/s1/i1D3,5D2 .


Physical And Chemical Properties Analysis

Apremilast-d5 is a solid substance . It is soluble in acetonitrile and methanol . The molecular weight of Apremilast-d5 is 465.5 .

科学研究应用

  1. 银屑病和银屑病关节炎:阿普米司特在治疗银屑病和银屑病关节炎方面显示出显着的疗效。它作为磷酸二酯酶-4 抑制剂,调节炎性介质。临床试验表明,它能有效改善银屑病关节炎患者的症状和身体机能,并减轻中度至重度斑块状银屑病的严重程度。值得注意的是,它还显示出对难以治疗的区域(如指甲、头皮和掌跖银屑病)的改善 (Schafer 等,2010)(Kavanaugh 等,2014)(Keating,2017)

  2. 先天免疫反应:阿普米司特对先天免疫反应有选择性作用。它已被评估其特异性、对细胞内信号传导、基因和蛋白质表达的影响,以及它在先天和适应性免疫模型中的药理作用 (Schafer 等,2014)

  3. 药代动力学和药物监测:研究已经开发了评估生物基质中阿普米司特的方法,这对于治疗药物监测和了解其药代动力学至关重要 (Rao 等,2020)

  4. 治疗炎症性肠病 (IBD):阿普米司特正在被探索作为 IBD 的一种新治疗选择。它通过调节细胞内信号和基因转录起作用,由于不同疾病的炎症途径相似,因此显示出潜力 (Spadaccini 等,2017)

  5. 治疗特应性皮炎的潜力:虽然其在特应性皮炎中的疗效被发现较小,但阿普米司特仍可能在治疗这种疾病中发挥作用。它调节人角质形成细胞中的炎性基因表达,并在抗原诱导的特应性皮炎小鼠模型中显示出作用 (Schafer 等,2019)

  6. 与银屑病患者的严重感染相关:一项评估生物制剂和阿普米司特在治疗银屑病中的使用者严重感染风险的研究发现,与其他治疗相比,阿普米司特使用者没有增加严重感染的风险 (Penso 等,2021)

  7. 阿普米司特治疗类风湿关节炎:该药物已对其在人滑膜细胞和关节炎小鼠模型中的抗炎作用进行了评估,显示出作为类风湿关节炎治疗的潜力 (McCann 等,2010)

  8. 治疗动脉粥样硬化:阿普米司特可能在治疗动脉粥样硬化中发挥作用,因为它可以减少与动脉粥样硬化微环境中慢性炎症反应相关的分子的表达 (Wang 等,2020)

作用机制

Target of Action

Apremilast-d5, like its parent compound Apremilast, primarily targets the enzyme Phosphodiesterase 4 (PDE4) . PDE4 is a key enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in various biological responses .

Mode of Action

Apremilast-d5 acts as a selective inhibitor of PDE4 . By inhibiting PDE4, it prevents the degradation of cAMP, leading to increased intracellular cAMP levels . This modulation at the molecular level results in a cascade of downstream effects that influence the production of various inflammatory mediators .

Biochemical Pathways

The increase in cAMP levels due to PDE4 inhibition by Apremilast-d5 affects several biochemical pathways. It modulates a wide array of inflammatory mediators involved in psoriasis and psoriatic arthritis, including decreases in the expression of inducible nitric oxide synthase, TNF-α, and interleukin (IL)-23 and increases IL-10 . This modulation at the mRNA expression level leads to a decrease in the production of pro-inflammatory cytokines and chemokines .

Pharmacokinetics

The pharmacokinetics of Apremilast-d5 involves its absorption, distribution, metabolism, and excretion (ADME) properties. It is metabolized in the liver primarily by CYP3A4, with minor contributions from CYP2A6, CYP1A2 . The elimination half-life of Apremilast-d5 is between 6-9 hours, and it is excreted via urine (58%) and feces (39%) .

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels result in the modulation of inflammatory mediators. This leads to a decrease in inflammation and symptoms in conditions such as psoriasis and psoriatic arthritis . It also inhibits the spontaneous production of TNF-alpha from human rheumatoid synovial cells .

Action Environment

The action of Apremilast-d5 can be influenced by various environmental factors. For instance, the bioavailability and pharmacokinetics of Apremilast-d5 can be affected by factors such as food intake . Furthermore, the stability of Apremilast-d5 under various conditions, including refrigerated storage, autosampler conditions, and freeze-thaw cycles, has been confirmed .

安全和危害

Apremilast-d5 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

未来方向

Apremilast has been approved by the FDA for the treatment of patients with moderate to severe plaque psoriasis who may also receive phototherapy or other treatments for psoriasis . This suggests potential future directions for the use of Apremilast-d5 in similar applications.

属性

IUPAC Name

N-[2-[(1S)-1-[4-methoxy-3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOZEMNVLZVGJZ-JVFKXMKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apremilast-d5

Q & A

Q1: Why was Apremilast-d5 chosen as the internal standard in the UPLC-ESI-MS/MS method for Apremilast quantification?

A: The paper states that Apremilast-d5 was used as the deuterated internal standard []. Deuterated analogs, like Apremilast-d5, are often selected as internal standards in mass spectrometry-based analytical methods for several reasons:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。